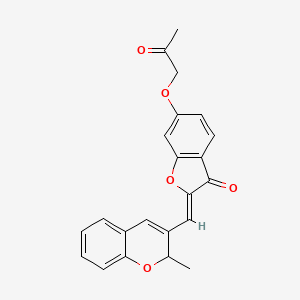

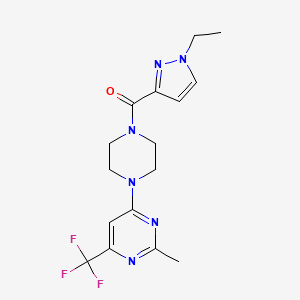

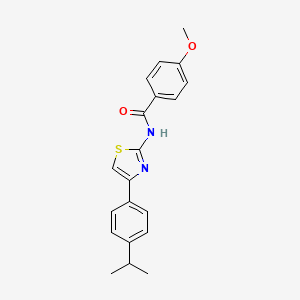

![molecular formula C12H15LiN4O3 B2721962 6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt CAS No. 2007909-54-6](/img/structure/B2721962.png)

6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt” is a chemical compound with the CAS Number: 2007909-54-6 . It is also known as lithium 6-((1-acetylpiperidin-4-yl)amino)pyrimidine-4-carboxylate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N4O3.Li/c1-8(17)16-4-2-9(3-5-16)15-11-6-10(12(18)19)13-7-14-11;/h6-7,9H,2-5H2,1H3,(H,18,19)(H,13,14,15);/q;+1/p-1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 270.22 . It is a white solid and should be stored at 0-8°C .Applications De Recherche Scientifique

Regioexhaustive Functionalization

One area of application involves the regioexhaustive functionalization of pyridines, where similar compounds are used as substrates in organic synthesis to achieve site-selective functionalization. This process can be crucial for the development of novel organic compounds with specific properties, potentially including pharmaceuticals or materials science applications (Cottet & Schlosser, 2004).

Dual Inhibitors for Cancer Therapy

Compounds within the same family have been designed as dual inhibitors, targeting essential enzymes in cancer cell proliferation. For instance, 6-substituted pyrrolo[2,3-d]pyrimidines have been investigated for their potential as antitumor agents, highlighting the significance of pyrimidine derivatives in developing novel therapeutics (Liu et al., 2016).

Directed Lithiation

The directed lithiation of pyridinecarboxylic acids, including their lithium salts, showcases another application. This methodology is utilized in synthetic chemistry to selectively deprotonate and functionalize aromatic compounds, paving the way for creating complex molecules with potential applications ranging from drug synthesis to material science (Mongin, Trécourt, & Quéguiner, 1999).

Synthesis of Functionalized Heteroarylpyrimidines

The synthesis of new pyrimidylboronic acids and their application in Suzuki cross-coupling reactions demonstrate the utility of pyrimidine derivatives in creating highly functionalized molecules. These compounds have significant implications in pharmaceutical research and development, offering a pathway to synthesize novel drugs and biological probes (Clapham et al., 2007).

Anionic Cycloaddition Reactions

Anionic cycloaddition reactions involving pyrimidinecarboxylate derivatives underscore the versatility of these compounds in forming quinazoline derivatives, which are of interest due to their pharmacological properties. This synthesis route can lead to the development of new therapeutic agents, showcasing the broad applicability of pyrimidine derivatives in medicinal chemistry (Wada et al., 1992).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

lithium;6-[(1-acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3.Li/c1-8(17)16-4-2-9(3-5-16)15-11-6-10(12(18)19)13-7-14-11;/h6-7,9H,2-5H2,1H3,(H,18,19)(H,13,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJMVWUCBSHQLC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(=O)N1CCC(CC1)NC2=NC=NC(=C2)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15LiN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(1-Acetylpiperidin-4-yl)amino]pyrimidine-4-carboxylic acid lithium salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

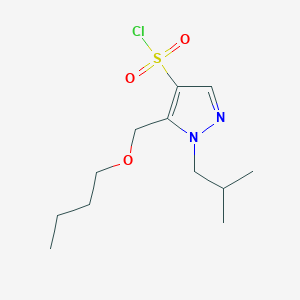

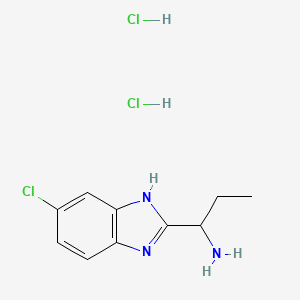

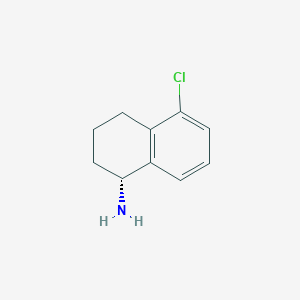

![3-[1-(2-p-Tolyloxy-ethyl)-1H-benzoimidazol-2-yl]-propan-1-ol](/img/structure/B2721887.png)

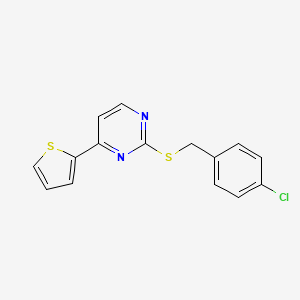

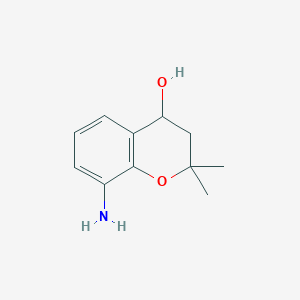

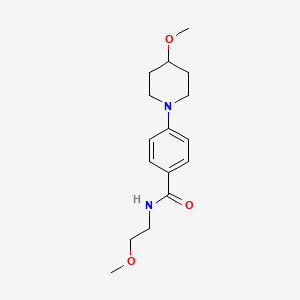

![2-(pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(N-benzyl-N-methylsulfamoyl)benzoate](/img/structure/B2721892.png)

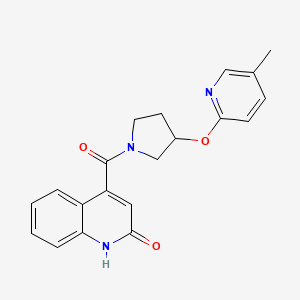

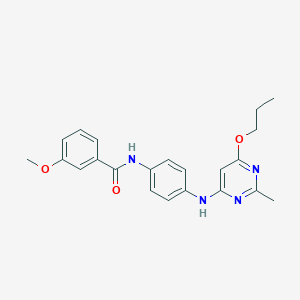

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methoxyphenoxy)acetate](/img/structure/B2721896.png)